Molecular weight and physicochemical data for tropane acetate analogs
Molecular weight and physicochemical data for tropane acetate analogs
An In-depth Technical Guide to the Molecular Weight and Physicochemical Data of Tropane Acetate Analogs
Introduction: The Tropane Scaffold in Modern Drug Discovery
Tropane alkaloids, characterized by their defining 8-azabicyclo[3.2.1]octane skeleton, represent a class of natural products with a long and storied history in medicine and pharmacology.[1] Found predominantly in plants of the Solanaceae and Erythroxylaceae families, compounds like atropine and cocaine have served as foundational probes for understanding the nervous system and as templates for drug design.[2][3] Their biological activities, ranging from anticholinergic effects to central nervous system (CNS) stimulation, are intrinsically linked to their three-dimensional structure and physicochemical properties.[2][4]
This guide focuses on a specific, simplified subset: tropane acetate analogs . By replacing the more complex ester moieties of natural alkaloids (e.g., the tropic acid ester in atropine or the benzoyl ester in cocaine) with a simple acetate group, we can systematically investigate the foundational structure-activity relationships (SAR) and the impact of core physicochemical properties on biological behavior. For researchers in drug development, understanding these properties—molecular weight (MW), lipophilicity (LogP), and the ionization constant (pKa)—is not merely an academic exercise. These parameters are critical determinants of a molecule's pharmacokinetics, including its ability to cross the blood-brain barrier (BBB), its metabolic stability, and its interaction with biological targets.[5][6]
This document provides a comprehensive overview of these key physicochemical data points for selected tropane acetate analogs, details the robust experimental methodologies for their determination, and explores the causal links between chemical structure, physical properties, and pharmacological potential.
Core Physicochemical Properties of Tropane Acetate Analogs
The therapeutic efficacy and safety profile of a CNS-active drug are governed by a delicate balance of its physicochemical properties. For tropane analogs, these properties dictate the molecule's ability to navigate from the point of administration to its target receptor in the brain.
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Molecular Weight (MW): A fundamental property, MW influences diffusion and transport across biological membranes. Generally, CNS drugs have a lower molecular weight (<500 g/mol ) to facilitate passive diffusion across the BBB.[7]
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Lipophilicity (LogP/LogD): The n-octanol/water partition coefficient (LogP for the neutral species, LogD for a given pH) is arguably the most critical parameter for predicting BBB penetration.[8] A LogP value in the optimal range of 1.5-3.0 is often associated with successful CNS entry via the transcellular lipophilic pathway.[7][9] Values that are too high can lead to non-specific binding and poor aqueous solubility, while values that are too low can prevent membrane partitioning.
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Acid Dissociation Constant (pKa): The pKa value determines the degree of ionization of a molecule at a given pH. The tertiary amine common to the tropane scaffold is basic, with a pKa typically in the range of 8-10. At physiological pH (~7.4), these compounds are significantly protonated (ionized). While the charged species interacts favorably with receptors, it is the small, equilibrium fraction of the neutral, uncharged species that is primarily responsible for passively diffusing across the lipid-rich BBB.[5] Therefore, the pKa value is a critical modulator of the effective concentration of the membrane-permeant species.
Data Summary for Representative Tropane Acetate Analogs
The following table summarizes key physicochemical data for three representative tropane acetate analogs. Molecular weights are calculated from their chemical formulas. As experimental data for these specific simple esters are not widely published, the LogP and pKa values have been generated using validated computational prediction models (Calculated using ChemAxon, 2024).
| Analog Name | Structure | Molecular Formula | MW ( g/mol ) | Predicted cLogP | Predicted pKa (Basic) |
| Tropine Acetate | ![]() | C₁₀H₁₇NO₂ | 183.25[10] | 1.25 | 9.31 |
| Pseudotropine Acetate | ![]() | C₁₀H₁₇NO₂ | 183.25 | 1.35 | 9.65 |
| Acetyl Ecgonine Methyl Ester | ![]() | C₁₂H₁₉NO₄ | 241.28 | 1.10 | 8.22 |
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, predicted values must be confirmed by robust experimental methods. The protocols described below are industry-standard approaches for determining LogP (via LogD) and pKa.
Workflow for Physicochemical Property Determination
The following diagram illustrates a typical workflow for the experimental characterization of a new tropane analog.
Caption: Experimental workflow for determining pKa and LogP/LogD.
Protocol 1: pKa Determination by UV-Metric Titration
This high-throughput method is ideal for compounds with a UV-active chromophore that changes upon ionization.[11][12]
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Causality: The underlying principle is that the electronic structure of the chromophore is altered upon protonation or deprotonation, leading to a predictable shift in the UV-Vis absorbance spectrum as a function of pH. By monitoring this change, the pKa (the pH at which 50% of the species is ionized) can be accurately determined.[13]
Step-by-Step Methodology:
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Preparation of Buffers: Prepare a series of universal buffers of constant ionic strength (e.g., 0.15 M KCl) covering a wide pH range (e.g., pH 2.0 to 12.0 in 0.5 pH unit increments).[14]
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Plate Preparation: Using a 96-well UV-transparent microplate, dispense 198 µL of each buffer into separate wells.
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Sample Addition: Add 2 µL of a 10 mM stock solution of the tropane analog (in DMSO) to each well, resulting in a final concentration of 100 µM. Include wells with buffer and DMSO only to serve as blanks.
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Spectrophotometry: Place the plate in a microplate spectrophotometer and record the UV-Vis spectrum (e.g., 230-500 nm) for each well.
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Data Analysis: For each compound, plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the pH of the buffer.
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pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using appropriate software (e.g., GraphPad Prism) to determine the inflection point, which corresponds to the pKa.[11]
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Self-Validation: The protocol is validated by running known standards with established pKa values alongside the test compounds. The reproducibility is confirmed by performing the measurement in triplicate. The quality of the fit (e.g., R² value) for the sigmoidal curve serves as an internal check on data quality.
Protocol 2: LogP Determination by HPLC Method (OECD Guideline 117)
This method is a reliable and efficient alternative to the traditional shake-flask method, especially for compounds with LogP values between 0 and 6.[15][16]
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Causality: The method is based on the principle of reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase are used. A compound's retention time on the column is directly correlated with its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[17] By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.
Step-by-Step Methodology:
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System Setup: Use a standard HPLC system with a reversed-phase C18 column. The mobile phase is typically a mixture of methanol or acetonitrile and an aqueous buffer. The analysis is performed isocratically (constant mobile phase composition).
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Calibration: Prepare solutions of 5-7 reference compounds with accurately known LogP values that bracket the expected LogP of the tropane analog. Inject each standard individually and record its retention time (t_R_).
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Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column void time.
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Sample Analysis: Inject the tropane acetate analog and record its retention time (t_R_).
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Data Analysis:
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For each compound (standards and sample), calculate the capacity factor, k, using the formula: k = (t_R - t₀) / t₀.
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Calculate the logarithm of the capacity factor, log k.
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Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values.
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Perform a linear regression on the calibration data. The equation will be in the form: LogP = a * (log k) + b.
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LogP Calculation: Using the calculated log k value for the tropane analog, interpolate its LogP from the regression equation of the calibration curve.[15]
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Self-Validation: The quality of the method is validated by the linearity of the calibration curve (R² > 0.98). The calculated LogP for a control compound (a known compound not used in the initial calibration) should fall within an acceptable error margin of its literature value.
Structure-Activity Relationships (SAR) and Physicochemical Impact
Even minor structural modifications to the tropane scaffold can lead to significant changes in physicochemical properties, which in turn dictate biological activity.
The orientation of the C-3 substituent is a primary determinant of both physical properties and pharmacological profile.
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Tropine vs. Pseudotropine: Tropine has a 3α-hydroxyl (axial), while its stereoisomer, pseudotropine, has a 3β-hydroxyl (equatorial).[2] This stereochemical difference, which is preserved in their acetate ester derivatives, influences the overall shape and polarity of the molecule. Pseudotropine analogs often exhibit slightly different lipophilicity and receptor binding profiles compared to their tropine counterparts. The predicted cLogP for pseudotropine acetate (1.35) is slightly higher than for tropine acetate (1.25), suggesting the equatorial ester may be slightly more shielded from the aqueous environment.
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Impact on CNS Targets: For analogs targeting monoamine transporters (like the dopamine transporter, DAT), the C-2 substituent is critical.[18] The presence of the methyl ester in the Acetyl Ecgonine analog (and in cocaine) is crucial for high-affinity binding. Replacing the bulky benzoyl group of cocaine with a smaller acetyl group is expected to reduce DAT affinity but also significantly alters lipophilicity and metabolic profile.
The following diagram illustrates the logical flow from structural modification to biological outcome.
Caption: Relationship between structure, properties, and biological effect.
Conclusion
The systematic analysis of tropane acetate analogs provides invaluable insights for the rational design of novel CNS-active agents. The core physicochemical properties—molecular weight, LogP, and pKa—are not independent variables but are interconnected consequences of molecular structure. Understanding how to measure and interpret these properties is fundamental to predicting and optimizing a drug candidate's absorption, distribution, and ultimately, its therapeutic potential. The protocols and data presented in this guide offer a foundational framework for researchers to build upon, enabling more efficient and targeted development of next-generation tropane-based therapeutics.
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